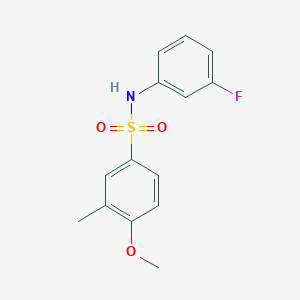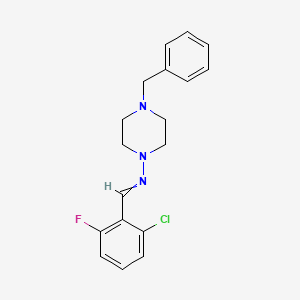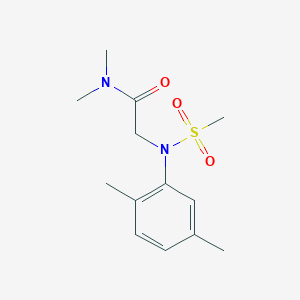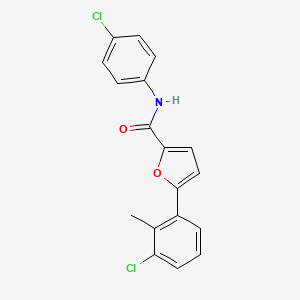![molecular formula C14H9BrN2O5 B5704542 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Menadione-2-bromo-3-nitrophenyl oxime or Menadione-2-bromo-3-nitrobenzoyloxime. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is not fully understood. However, it is believed to induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This leads to the production of intracellular ROS, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the proliferation of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] in lab experiments is its ability to induce oxidative stress and apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]. One direction is to investigate its potential as an anticancer agent in preclinical and clinical studies. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity to normal cells.
Métodos De Síntesis
The synthesis of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a multi-step process that involves the reaction of 2-methyl-1,4-benzoquinone with 2-bromo-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Aplicaciones Científicas De Investigación
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been used in various scientific research applications, including as a redox-active compound in biochemical assays, as a photosensitizer in photodynamic therapy, and as a potential anticancer agent.
Propiedades
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c1-8-7-9(18)5-6-11(8)16-22-14(19)10-3-2-4-12(13(10)15)17(20)21/h2-7H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMWRVCAROBHS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
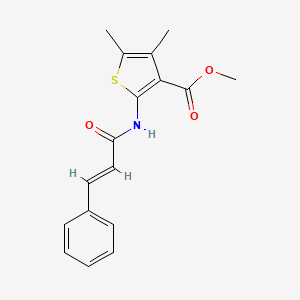
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
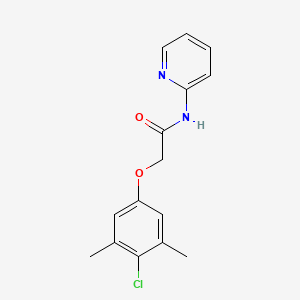
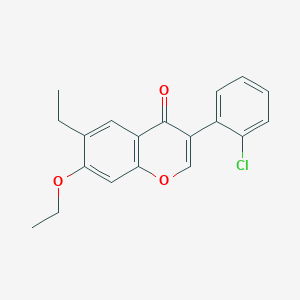
![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
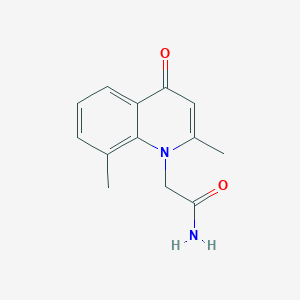
![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
